Methyl 10-(1,3-dioxolan-4-YL)decanoate
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Overview
Description
Methyl 10-(1,3-dioxolan-4-yl)decanoate is an organic compound that features a dioxolane ring. Dioxolanes are a group of organic compounds containing a five-membered ring with two oxygen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 10-(1,3-dioxolan-4-yl)decanoate can be synthesized through the acetalization of aldehydes and ketalization of ketones with ethylene glycol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves refluxing toluene with toluenesulfonic acid as a catalyst, which allows for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 10-(1,3-dioxolan-4-yl)decanoate undergoes various chemical reactions, including:
Oxidation: Can be oxidized using agents like KMnO₄ and OsO₄.
Reduction: Reduction can be achieved using H₂/Ni or LiAlH₄.
Substitution: Undergoes nucleophilic substitution reactions with reagents like RLi and RMgX.
Common Reagents and Conditions
Oxidation: KMnO₄ in aqueous solution.
Reduction: LiAlH₄ in dry ether.
Substitution: Grignard reagents (RMgX) in anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Methyl 10-(1,3-dioxolan-4-yl)decanoate has several scientific research applications:
Mechanism of Action
The mechanism of action for methyl 10-(1,3-dioxolan-4-yl)decanoate involves its interaction with various molecular targets and pathways. The compound’s dioxolane ring can form stable complexes with other molecules, which can influence its reactivity and interactions in biological systems . This stability makes it useful in various applications, including drug delivery and chemical synthesis.
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxolane: A simpler compound with a similar ring structure.
Methyl (2,2-dimethyl-1,3-dioxolan-4-yl)methyl carbonate: Another compound with a dioxolane ring, used as a bio-based solvent.
Uniqueness
Methyl 10-(1,3-dioxolan-4-yl)decanoate is unique due to its longer alkyl chain, which can influence its solubility and reactivity compared to simpler dioxolanes. This makes it particularly useful in applications requiring specific solubility and stability properties.
Properties
CAS No. |
94291-09-5 |
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Molecular Formula |
C14H26O4 |
Molecular Weight |
258.35 g/mol |
IUPAC Name |
methyl 10-(1,3-dioxolan-4-yl)decanoate |
InChI |
InChI=1S/C14H26O4/c1-16-14(15)10-8-6-4-2-3-5-7-9-13-11-17-12-18-13/h13H,2-12H2,1H3 |
InChI Key |
WTQQOMNOQJQVQN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCCCCCCC1COCO1 |
Origin of Product |
United States |
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